1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate
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Overview
Description
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a chemical compound with the CAS Number: 1485726-59-7 . It has a molecular weight of 354.47 . The IUPAC name for this compound is dimethyl 2-{[(1-adamantylamino)carbothioyl]amino}succinate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Reactions of adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines with ethyl isothiocyanatoacetate have been shown to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates in 85–95% yields . The hydrolysis of ethyl {[(adamantan-2-yl)carbamothioyl]amino}acetate in alkaline medium resulted in the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid in a virtually quantitative yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of adamantane derivatives. Matković et al. (2007) explored the design of depsides with lipophilic adamantane moieties, revealing insights into their molecular conformation and crystal structures through X-ray analysis (Matković et al., 2007). Similarly, El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrids, providing quantitative assessments of noncovalent interactions via crystallographic and QTAIM analysis (El-Emam et al., 2020).
Neuroprotective Agents
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines as multifunctional neuroprotective agents, demonstrating their potential in neurological assay development and as modulators for various neurological pathways (Joubert et al., 2011).
Drug Synthesis
Madhra et al. (2007) established a method for synthesizing Memantine hydrochloride, starting from 1,3-Dimethyl-adamantane, highlighting the compound's relevance in pharmaceuticals (Madhra et al., 2007).
Material Science and Engineering
Gräbner et al. (2002) synthesized new adamantane carboxylic acid esters of cellulose, showcasing the application of adamantane derivatives in modifying cellulose to create materials with specific properties (Gräbner et al., 2002).
Chemical Properties and Interactions
Jabłoński (2022) investigated the carbene⋯H-D hydrogen bond and other accompanying interactions in dimers of N-heterocyclic-carbenes and adamantane derivatives, providing insights into their chemical behavior and potential applications (Jabłoński, 2022).
Antimicrobial and Antibacterial Applications
Gladkov et al. (2014) explored the vibrational spectroscopy of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, highlighting its potential in medical applications (Gladkov et al., 2014).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKHAPKRSUHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate |
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